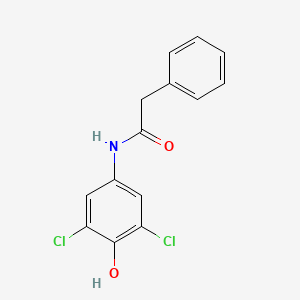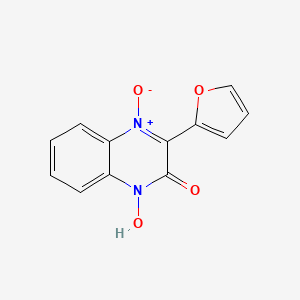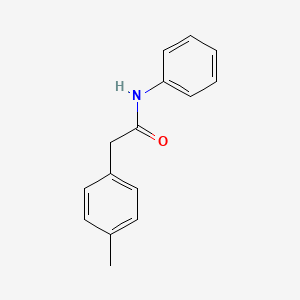
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide, also known as MCCB, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MCCB is a benzothiophene derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用机制
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also activates the AMP-activated protein kinase pathway, which plays a role in regulating cellular metabolism and energy homeostasis. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide also reduces the levels of prostaglandins, which are involved in the inflammatory response. Additionally, 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to reduce pain in animal models by inhibiting the activity of the COX-2 enzyme. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
实验室实验的优点和局限性
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has several advantages for lab experiments. It is readily synthesized using various methods and has been optimized to produce high yields. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has also shown promising results in various scientific research studies, indicating its potential therapeutic properties. However, there are limitations to using 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in lab experiments. Its potential toxicity and side effects need to be further studied. Additionally, its efficacy in human clinical trials needs to be evaluated.
未来方向
There are several future directions for the study of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide. Further research is needed to evaluate its potential toxicity and side effects. The efficacy of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide in human clinical trials needs to be evaluated to determine its potential as a therapeutic agent. Additionally, the mechanisms of action of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be further studied to determine its full therapeutic potential. Finally, the synthesis methods of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide need to be optimized to produce higher yields and reduce costs.
合成方法
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide can be synthesized using a variety of methods, including the condensation reaction between 4-methylcyclohexanone and 2-aminothiophenol followed by the reaction with chloroacetyl chloride. Another method involves the reaction of 4-methylcyclohexanone with thiosemicarbazide followed by the reaction with chloroacetyl chloride. These methods have been optimized to produce high yields of 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide.
科学研究应用
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. 3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
3-chloro-N-[(4-methylcyclohexylidene)amino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-6-8-11(9-7-10)18-19-16(20)15-14(17)12-4-2-3-5-13(12)21-15/h2-5,10H,6-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOMCFUQNDTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(4-methylcyclohexylidene)-1-benzothiophene-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)




![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)


![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)